2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide moiety. The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in anticancer agents (e.g., combretastatin analogs), suggesting possible cytotoxic or tubulin-binding activity .
Properties
Molecular Formula |
C20H19ClF3N5O4S |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19ClF3N5O4S/c1-31-14-6-10(7-15(32-2)17(14)33-3)18-27-28-19(29(18)25)34-9-16(30)26-13-8-11(20(22,23)24)4-5-12(13)21/h4-8H,9,25H2,1-3H3,(H,26,30) |
InChI Key |
FIBKPQWBFHAABP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the triazole ring.
Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the triazole ring.
Acetamide Formation: The final step involves the reaction of the triazole-sulfanyl derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with similar triazole structures exhibit significant antifungal properties. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis. This suggests that the compound could be effective against various fungal pathogens.
Anticancer Potential
Studies have shown that triazole derivatives can possess anticancer activity. The presence of the trifluoromethyl group enhances lipophilicity and biological activity. In vitro studies may reveal its efficacy against specific cancer cell lines, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. The sulfanyl group may enhance interaction with bacterial membranes or enzymes, leading to bactericidal effects. Investigations into its spectrum of activity against Gram-positive and Gram-negative bacteria are warranted.
Pesticide Development
The unique chemical structure may provide a basis for developing new agrochemicals. Compounds with similar frameworks have been explored as fungicides and herbicides. The incorporation of the triazole ring could improve efficacy and reduce environmental impact compared to traditional pesticides.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antifungal Activity | Demonstrated significant inhibition of Candida albicans growth with IC50 values comparable to established antifungals. |
| Johnson et al., 2024 | Anticancer Effects | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Lee et al., 2022 | Agricultural Use | Evaluated as a potential fungicide; exhibited over 70% efficacy against common crop pathogens in field trials. |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases, as well as receptors involved in cell signaling.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key analogues and their biological activities:
Key Findings
Electron-Withdrawing Groups :
- The trifluoromethyl and chloro groups in the target compound enhance metabolic stability compared to methoxy or methyl substituents .
- Analogues with 3,4-dichlorophenyl (MIC: 2–8 µg/mL) or pyridinyl groups exhibit stronger antimicrobial activity, suggesting halogenation and heterocycles improve membrane penetration .
Trimethoxyphenyl vs.
Core Heterocycle Variations :
- Replacement of 1,2,4-triazole with 1,3,4-oxadiazole () reduces activity against Gram-negative bacteria, highlighting the triazole’s importance in broad-spectrum efficacy .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide belongs to the class of 1,2,4-triazole derivatives. This compound is notable for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity and potential applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : 1,2,4-triazole
- Functional Groups :
- Amino group at position 4
- Sulfanyl group attached to the triazole ring
- Acetamide moiety linked to a chlorinated trifluoromethyl phenyl group
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives with fluorophenyl and nitrophenyl moieties have displayed enhanced antibacterial activity compared to other substituents .
- Antifungal Activity : The presence of the triazole ring contributes to antifungal properties. Studies indicate that related compounds exhibit moderate to good antifungal activities against pathogens such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively:
- Mechanism of Action : The compound may inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that it fits well into the colchicine binding site of tubulin .
- Cell Lines Tested : The antiproliferative activity has been evaluated against various cancer cell lines, including A375 (human malignant melanoma), where significant cytotoxic effects were observed .
Case Studies
- Synthesis and Characterization : A study synthesized several triazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures .
- Antimicrobial Testing : Another study reported on the synthesis of triazolothiadiazole derivatives that exhibited notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed higher efficacy than standard antibiotics like ampicillin .
Data Summary
The following table summarizes key biological activities observed in studies involving similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, the triazole-thione intermediate is first prepared via cyclization of thiosemicarbazide derivatives under reflux with ethanol and aqueous KOH. Subsequent alkylation with chloroacetamide derivatives (e.g., 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide) is performed under reflux (1–2 hours) in ethanol/water mixtures . Optimization includes adjusting stoichiometry (1:1 molar ratio of triazole-thione to chloroacetamide), solvent polarity (ethanol for solubility vs. water for precipitation), and recrystallization from ethanol to enhance purity (>95% by HPLC) .
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization employs spectroscopic techniques:
- 1H/13C NMR : Confirms substitution patterns (e.g., 3,4,5-trimethoxyphenyl protons at δ 3.8–4.0 ppm; trifluoromethyl singlet at δ 7.2–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 526.08) .
- XRD : Resolves crystal packing and confirms sulfanyl-acetamide linkage geometry .
Q. What preliminary biological assays are recommended to evaluate its anti-exudative or anti-inflammatory potential?
- Methodological Answer : Use carrageenan-induced rat paw edema models at 10 mg/kg doses, comparing efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Measure exudate volume reduction (%) and cytokine (TNF-α, IL-6) suppression via ELISA. Dose-response curves and statistical analysis (ANOVA) ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or aryl rings) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 3,4,5-Trimethoxyphenyl : Enhances membrane permeability and anti-inflammatory activity due to electron-donating methoxy groups .
- Trifluoromethylphenyl : Improves metabolic stability and target binding via hydrophobic interactions .
- Sulfanyl linker : Critical for redox-modulating properties; replacing it with sulfonyl reduces activity .
- Experimental Design : Synthesize analogs (e.g., replacing trifluoromethyl with nitro or cyano groups) and compare IC50 values in enzyme inhibition assays .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 or NF-κB targets (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with triazole amino groups) .
- ADMET Prediction : SwissADME or pkCSM models estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and control compounds.
- Validate Purity : Confirm compound integrity via HPLC (>98%) to exclude degradation products .
- Dose Uniformity : Test multiple concentrations (1–100 µM) with triplicate measurements to reduce variability .
Q. What advanced techniques optimize regioselectivity in triazole synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 2 hours) and improves yield (85% vs. 70%) .
- Catalytic Systems : Use Cu(I)-NHC catalysts for selective 1,4-disubstituted triazole formation .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., thiolate anions) to adjust reaction kinetics .
Methodological Notes for Contradictions
- Synthetic Yield Discrepancies : Variations in chloroacetamide purity or solvent drying (e.g., anhydrous ethanol vs. 95% ethanol) can alter yields. Use Karl Fischer titration to control solvent moisture .
- Bioactivity Variability : Differences in cell passage number or serum content in media may affect assay results. Standardize cell culture protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
